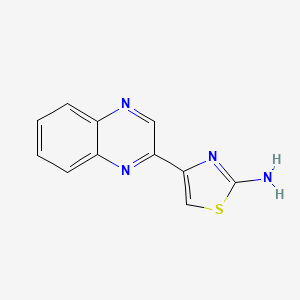

4-(Quinoxalin-2-yl)thiazol-2-amine

Description

Properties

Molecular Formula |

C11H8N4S |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

4-quinoxalin-2-yl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C11H8N4S/c12-11-15-10(6-16-11)9-5-13-7-3-1-2-4-8(7)14-9/h1-6H,(H2,12,15) |

InChI Key |

FJUFGKFTIFHMKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CSC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-yl)thiazol-2-amine typically involves the condensation of quinoxaline derivatives with thiazole precursors. One common method includes the reaction of 2-chloroquinoxaline with thiosemicarbazide under reflux conditions to yield the desired product . Another approach involves the cyclization of quinoxaline-2-carboxylic acid with thioamides in the presence of dehydrating agents .

Industrial Production Methods

Industrial production of 4-(Quinoxalin-2-yl)thiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline or thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline and thiazole derivatives .

Scientific Research Applications

Therapeutic Potential

Antiviral Activity

Research indicates that derivatives of quinoxalin-2(1H)-one containing a 4-(thiazol-2-yl)amine moiety exhibit significant antiviral properties. Specifically, the incorporation of hydrogen-bond acceptors at the C-3 position enhances antiviral potency, making these compounds promising candidates for developing new antiviral agents against Hepatitis C virus (HCV) .

Anticancer Properties

4-(Quinoxalin-2-yl)thiazol-2-amine has shown potential in anticancer applications. In vitro studies have demonstrated that thiazole derivatives can selectively target cancer cell lines, exhibiting cytotoxic effects. For instance, compounds derived from thiazole scaffolds have been tested against various cancer types, revealing IC50 values in the micromolar range, which indicate their effectiveness . The structural modifications, such as the addition of halogens or electron-withdrawing groups, can significantly enhance their anticancer efficacy.

Antimicrobial Activity

Thiazole derivatives, including 4-(Quinoxalin-2-yl)thiazol-2-amine, have demonstrated broad-spectrum antimicrobial activities. Studies have reported minimum inhibitory concentrations (MICs) against both gram-positive and gram-negative bacteria, suggesting their potential use in treating bacterial infections . The presence of specific substituents on the thiazole ring can influence the antimicrobial activity, making it a focus for further research.

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(Quinoxalin-2-yl)thiazol-2-amine is crucial for optimizing its pharmacological properties. Key findings include:

- Substituent Effects : The introduction of halogen atoms or electron-withdrawing groups on the phenyl ring enhances biological activity while modifying the electronic properties of the compound .

- Functional Group Influence : The presence of specific functional groups, such as amides or esters, at designated positions on the quinoxaline structure can significantly affect the compound's interaction with biological targets .

Case Studies

Several case studies highlight the practical applications and effectiveness of 4-(Quinoxalin-2-yl)thiazol-2-amine:

Case Study 1: Antiviral Screening

In a study aimed at identifying new antiviral agents, compounds featuring a thiazole moiety were synthesized and evaluated for their ability to inhibit HCV replication. The results indicated that specific modifications led to enhanced antiviral activity compared to traditional treatments .

Case Study 2: Anticancer Activity

A series of thiazole derivatives were synthesized and tested against human cancer cell lines (HCT116 and A549). The most active compounds showed IC50 values below 30 µM, indicating strong potential for further development as anticancer drugs .

Case Study 3: Antimicrobial Efficacy

A comprehensive study evaluated various thiazole derivatives for their antimicrobial properties against a range of pathogens. Results showed promising activity against resistant strains of bacteria, suggesting that these compounds could serve as alternatives to conventional antibiotics .

Mechanism of Action

The mechanism of action of 4-(Quinoxalin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the replication of hepatitis C virus by targeting viral enzymes and disrupting their function . Additionally, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Key Observations :

- 4-Phenyl derivatives achieve the highest yields (up to 96.6%) due to the simplicity of phenyl group reactivity .

- Bromophenyl and chlorothiophen derivatives show moderate yields (45–59%), likely due to steric hindrance or electron-withdrawing effects .

- Quinoxaline substituent: Expected to lower yields compared to phenyl due to the complexity of synthesizing α-bromoketones with fused bicyclic systems.

Physical Properties

Melting points and solubility are influenced by substituent polarity and molecular planarity:

Key Observations :

Key Observations :

- Halogenated derivatives (e.g., bromo, chloro) show enhanced antimicrobial and enzyme inhibitory activity, likely due to increased electrophilicity .

- Quinoxaline derivative: The nitrogen-rich structure may improve binding to enzymatic targets (e.g., kinases, DNA) but could face bioavailability challenges.

ADME and Molecular Docking

- Quinoxaline derivative: Predicted to have higher logP values than phenyl analogs, reducing solubility but enhancing membrane permeability. Molecular docking studies (using tools like Multiwfn ) would likely highlight strong interactions with aromatic residues in target proteins.

Biological Activity

4-(Quinoxalin-2-yl)thiazol-2-amine is a heterocyclic compound characterized by a thiazole ring linked to a quinoxaline moiety. Its molecular formula is CHNS, indicating the presence of carbon, hydrogen, nitrogen, and sulfur. The unique structural features of this compound contribute to its diverse biological activities, making it a significant subject of research in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a five-membered thiazole ring and a bicyclic quinoxaline structure, which are known for their roles in various biological activities.

Biological Activities

Research indicates that 4-(Quinoxalin-2-yl)thiazol-2-amine exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Its efficacy in inhibiting bacterial growth is attributed to its ability to disrupt cellular processes.

- Anticancer Properties : Studies have demonstrated that 4-(Quinoxalin-2-yl)thiazol-2-amine exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including liver carcinoma (HEPG2), where it showed more than 50% growth inhibition in vitro .

- Anticonvulsant Activity : The compound has been investigated for its anticonvulsant properties. Structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance its anticonvulsant effects .

- Inhibition of Enzymatic Activity : Molecular docking studies have indicated that 4-(Quinoxalin-2-yl)thiazol-2-amine interacts effectively with enzymes such as α-amylase and α-glucosidase, demonstrating potential for managing diabetes through inhibition of carbohydrate metabolism .

Table 1: Summary of Biological Activities

The mechanism through which 4-(Quinoxalin-2-yl)thiazol-2-amine exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound binds to active sites on target enzymes, leading to inhibition of their activity. This is particularly relevant in its role as an α-amylase and α-glucosidase inhibitor, contributing to its potential use in diabetes management.

- Cellular Uptake and Toxicity : The compound's structure allows for effective cellular uptake, which is crucial for its antimicrobial and anticancer activities. The presence of electron-withdrawing groups enhances its bioavailability and interaction with cellular components.

- Induction of Apoptosis : In cancer cells, 4-(Quinoxalin-2-yl)thiazol-2-amine may induce apoptosis through the activation of specific signaling pathways, although detailed mechanisms require further elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.